molecular formula C10H8ClN3O3 B1423710 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267684-30-9

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1423710
CAS No.: 1267684-30-9
M. Wt: 253.64 g/mol
InChI Key: ZPYOSQOVCNMZFF-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and ethyl acetoacetate.

    Formation of Hydrazone: The aniline derivative reacts with ethyl acetoacetate to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper sulfate, to form the triazole ring.

    Carboxylation: The triazole intermediate is then carboxylated using carbon dioxide under high pressure to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the triazole ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methoxy groups can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid include:

    1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Contains an amide group instead of a carboxylic acid, influencing its solubility and biological activity.

    1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-methyl ester: The ester group can be hydrolyzed to form the carboxylic acid, providing a different route for synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYOSQOVCNMZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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